![molecular formula C19H27N3O3S B5673340 (3R*,5R*)-N-[3-(methylthio)benzyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673340.png)
(3R*,5R*)-N-[3-(methylthio)benzyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures related to our compound of interest, often involves the reaction of substituted benzoic acids with piperidine, morpholine, or pyrrolidine, using novel methods for compound development. For instance, the synthesis of 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine derivatives has been achieved by reacting substituted benzoic acids with these amines, showcasing the adaptability of these methods in creating a variety of benzamide derivatives with potential applications in molecular interaction studies and pharmaceutical research (Wu et al., 2014).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including those similar to our compound, can be determined through techniques such as FT-IR, 1H-NMR, elemental analysis, and X-ray crystallography. These methods provide detailed insights into the atomic and molecular arrangements, contributing to a better understanding of their chemical behavior and interaction capabilities. The crystal structures of these compounds have been explored for identifying potential binding sites for allosteric modulators, indicating the importance of structural analysis in the development of pharmaceutical agents (Wu et al., 2014).
properties
IUPAC Name |
(3R,5R)-N-[(3-methylsulfanylphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-26-17-4-2-3-14(9-17)11-21-18(23)15-10-16(13-20-12-15)19(24)22-5-7-25-8-6-22/h2-4,9,15-16,20H,5-8,10-13H2,1H3,(H,21,23)/t15-,16-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWADLIZXPUWEX-HZPDHXFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)CNC(=O)C2CC(CNC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC(=C1)CNC(=O)[C@@H]2C[C@H](CNC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5R)-N-[(3-methylsulfanylphenyl)methyl]-5-(morpholine-4-carbonyl)piperidine-3-carboxamide |
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